molecular formula C12H9ClO2S2 B14131810 {5-Chloro-2-[(thiophen-2-yl)sulfanyl]phenyl}acetic acid CAS No. 89011-37-0

{5-Chloro-2-[(thiophen-2-yl)sulfanyl]phenyl}acetic acid

Cat. No.: B14131810
CAS No.: 89011-37-0
M. Wt: 284.8 g/mol
InChI Key: JQETXMVIVYNLEI-UHFFFAOYSA-N
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Description

{5-Chloro-2-[(thiophen-2-yl)sulfanyl]phenyl}acetic acid is an organic compound that features a chloro-substituted phenyl ring and a thiophene moiety connected via a sulfanyl linkage

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production typically scales up these laboratory methods, optimizing reaction conditions for higher yields and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the chloro group or the thiophene ring, potentially yielding a variety of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro-substituted phenyl ring and the thiophene ring, respectively.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium on carbon (Pd/C) are frequently employed.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dechlorinated or reduced thiophene derivatives.

    Substitution: Various substituted phenyl and thiophene derivatives.

Chemistry:

    Catalysis: The compound can serve as a ligand or catalyst in organic synthesis, facilitating various chemical transformations.

    Materials Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

Biology and Medicine:

Industry:

Mechanism of Action

The exact mechanism of action depends on the specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene moiety can participate in π-π interactions, while the chloro and sulfanyl groups can form hydrogen bonds or engage in other non-covalent interactions with molecular targets .

Comparison with Similar Compounds

    Thiophene-2-carboxylic acid: Shares the thiophene ring but lacks the chloro and sulfanyl groups.

    5-Chloro-2-thiophenecarboxylic acid: Similar structure but without the phenylacetic acid moiety.

    2-Chlorothiophene: Contains the chloro and thiophene groups but lacks the phenylacetic acid component.

Uniqueness:

  • The combination of a chloro-substituted phenyl ring and a thiophene moiety linked by a sulfanyl group is unique, providing distinct electronic and steric properties.
  • This structural uniqueness can lead to specific interactions in biological systems and novel applications in materials science.

By understanding the synthesis, reactions, applications, and mechanisms of {5-Chloro-2-[(thiophen-2-yl)sulfanyl]phenyl}acetic acid, researchers can further explore its potential in various scientific and industrial fields.

Properties

CAS No.

89011-37-0

Molecular Formula

C12H9ClO2S2

Molecular Weight

284.8 g/mol

IUPAC Name

2-(5-chloro-2-thiophen-2-ylsulfanylphenyl)acetic acid

InChI

InChI=1S/C12H9ClO2S2/c13-9-3-4-10(8(6-9)7-11(14)15)17-12-2-1-5-16-12/h1-6H,7H2,(H,14,15)

InChI Key

JQETXMVIVYNLEI-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)SC2=C(C=C(C=C2)Cl)CC(=O)O

Origin of Product

United States

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